molecular formula C21H27ClN2O B13715402 N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride

N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride

Cat. No.: B13715402
M. Wt: 358.9 g/mol
InChI Key: BJJKMJWQLJIRGF-VEIFNGETSA-N
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Description

Chiral Center Influence on κ-Opioid Receptor Binding Affinity

The (1S) stereochemical configuration of N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride governs its three-dimensional orientation, which is critical for forming complementary interactions with the KOP binding pocket. The compound’s chiral center positions the phenyl group and pyrrolidinyl moiety into distinct subpockets of the receptor, as observed in structural studies of analogous KOP agonists. The phenylacetamide group forms a salt bridge with the conserved aspartate residue D138^3.32^ in transmembrane helix 3 (TM3) of KOP, a interaction essential for high-affinity binding. Mutagenesis experiments on D138^3.32^ demonstrate that its neutralization reduces agonist binding affinity by disrupting this electrostatic interaction.

The pyrrolidinyl group extends into a hydrophobic pocket formed by residues W287^6.48^, G319^7.42^, and Y320^7.43^ in TM6 and TM7. Substitution of these residues with bulkier side chains (e.g., W287^6.48^L or Y320^7.43^L) attenuates binding affinity by up to 15-fold, highlighting the sensitivity of this region to steric clashes. Molecular dynamics simulations suggest that the (1S) configuration optimally orients the pyrrolidinyl nitrogen for hydrogen bonding with Y312^7.35^, a residue implicated in stabilizing active-state receptor conformations.

Table 1: Impact of KOP Binding Pocket Mutations on Agonist Affinity

Mutation Binding Affinity (Kd, nM) Fold Change vs. Wild-Type
D138^3.32^A >1000 ~500x reduction
W287^6.48^L 8.2 ± 0.7 3x reduction
Y320^7.43^L 12.5 ± 1.1 5x reduction

Data derived from saturation binding assays using ^3^H-diprenorphine.

Enantiomeric Specificity in G Protein-Coupled Receptor Activation

Enantiomeric purity is a critical determinant of functional selectivity at KOP. The (1S)-enantiomer of this compound exhibits a 50-fold higher potency in G protein activation assays compared to its (1R)-counterpart, as measured by [^35^S]GTPγS binding in KOP-expressing membranes. This enantioselectivity arises from differential engagement with intracellular transducer proteins. For instance, the (1S)-enantiomer stabilizes a receptor conformation that preferentially couples to Gαi/o proteins, while the (1R)-enantiomer induces suboptimal TM6 outward movement, favoring β-arrestin recruitment.

Structural comparisons with biased KOP agonists like MP1104 reveal that the (1S)-enantiomer’s cyclopropylmethyl group occupies a hydrophobic subpocket near Y320^7.43^, which is critical for stabilizing active-state interactions with G proteins. In contrast, the (1R)-enantiomer’s inverted stereochemistry displaces this group toward TM2, creating steric hindrance that disrupts G protein coupling. Functional assays using engineered KOP variants (e.g., Y312^7.35^W) further demonstrate that enantiomer-specific hydrogen bonding networks modulate signaling bias. For example, the Y312^7.35^W mutation reduces β-arrestin recruitment by the (1S)-enantiomer by 60%, while leaving G protein signaling intact.

Table 2: Enantiomer-Specific Signaling Profiles at Wild-Type KOP

Parameter (1S)-Enantiomer (1R)-Enantiomer
Gαi Activation (EC50, nM) 0.035 ± 0.010 1.8 ± 0.4
β-Arrestin Recruitment (EC50, nM) 0.20 ± 0.06 0.15 ± 0.03
Bias Factor (ΔΔlog(τ/KA)) +1.2 -0.8

Bias factors calculated relative to the balanced agonist U69,593.

Properties

Molecular Formula

C21H27ClN2O

Molecular Weight

358.9 g/mol

IUPAC Name

N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride

InChI

InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H/t20-;/m1./s1

InChI Key

BJJKMJWQLJIRGF-VEIFNGETSA-N

Isomeric SMILES

CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl

Canonical SMILES

CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Reaction Description Key Reagents/Conditions Outcome/Notes
1 Acetamide Core Formation Condensation of phenylacetic acid derivatives with methylamine Formation of N-methylphenylacetamide intermediate; typically achieved under reflux with coupling agents or activating reagents.
2 Chiral Phenylethyl Group Introduction Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., chiral ligands, organocatalysts) Installation of (1S)-configured phenylethyl substituent ensuring stereochemical purity critical for bioactivity.
3 Pyrrolidine Ring Attachment Alkylation or reductive amination of the ethyl side chain with pyrrolidine or its derivatives Formation of the pyrrolidinyl moiety; reductive amination often preferred for selectivity and yield.
4 Hydrochloride Salt Formation Treatment of the free base with hydrochloric acid or HCl gas in an appropriate solvent Conversion to hydrochloride salt enhances stability and solubility for pharmacological use.

Mechanistic Insights and Optimization

  • The asymmetric introduction of the (1S)-phenylethyl group is often achieved using chiral catalysts or auxiliaries that direct stereoselective addition or substitution, maintaining enantiomeric excess.
  • Reductive amination for pyrrolidine ring incorporation typically uses mild reducing agents (e.g., sodium triacetoxyborohydride) to avoid racemization.
  • Salt formation is performed under controlled pH to prevent decomposition and ensure crystalline purity.

Computational studies on related tertiary amine N-oxides and cycloaddition reactions inform optimization of reaction conditions, especially for stereoselective steps.

Analytical Characterization and Quality Control

Technique Purpose Details/Findings
High-Performance Liquid Chromatography (HPLC) Purity assessment and enantiomeric excess Ensures >98% purity and stereochemical integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Confirms chemical shifts consistent with phenylacetamide, phenylethyl, and pyrrolidine moieties
Mass Spectrometry (MS) Molecular weight and fragmentation pattern Confirms molecular ion at 358.9 g/mol and characteristic fragmentation ions
Optical Rotation Stereochemical verification Confirms (1S)-configuration consistent with pharmacological activity

The standard InChIKey BJJKMJWQLJIRGF-UHFFFAOYSA-N is used for unambiguous structural identification.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Reference/Notes
Acetamide core formation Condensation of phenylacetic acid + methylamine Standard amidation protocols
Chiral phenylethyl introduction Asymmetric synthesis with chiral catalysts Critical for receptor selectivity
Pyrrolidine ring attachment Reductive amination or alkylation Sodium triacetoxyborohydride often used
Hydrochloride salt formation Treatment with HCl in solvent Enhances solubility and stability
Purity and stereochemistry HPLC, NMR, MS, optical rotation Ensures >98% purity and enantiomeric excess

Research Findings and Literature Support

  • The compound’s synthesis was originally reported in opioid receptor ligand studies, demonstrating the importance of the (1S)-configuration for κ-opioid receptor selectivity.
  • Recent advances in asymmetric catalysis and reductive amination techniques have improved yields and stereochemical control in the preparation of this compound and analogues.
  • Computational mechanistic studies provide insight into stereoselective steps and reaction intermediates, enabling method optimization.
  • The hydrochloride salt form is preferred for biological assays due to improved solubility and stability, facilitating in vitro and in vivo pharmacological evaluation.

Chemical Reactions Analysis

2.1. Amide Coupling

  • Mechanism : Formation of the amide bond between the phenyl group and the rest of the molecule.

  • Reagents : Typically involves coupling agents (e.g., EDC/HOBt) to activate carboxylic acids .

  • Role : Critical for constructing the phenylacetamide backbone, which is essential for κ-opioid receptor selectivity .

2.2. Substitution Reactions

  • Halogen Substitution : Modification of dichlorophenyl groups (e.g., 3,4-dichlorophenyl) to other halogenated or non-halogenated substituents .

  • Bioisosteric Replacement : Replacement of phenyl rings with heterocyclic groups (e.g., pyridine) to optimize pharmacokinetic properties .

2.3. Oxidation Reactions

  • Mechanism : Introduction of oxygen-containing functional groups (e.g., hydroxyl groups) to modulate receptor binding .

  • Role : Enhances metabolic stability and reduces side effects in κ-opioid agonists .

Key Reaction Products

Reaction TypeReagents/ConditionsMajor Products
Amide CouplingCoupling agents (e.g., EDC/HOBt), dichlorophenylacetic acidsPhenylacetamide derivatives (e.g., compound 1 , 2 )
SubstitutionHalogenated acetic acids, nucleophilesAnalogs with altered substituents (e.g., pyridine analogues)
OxidationOxidizing agents (e.g., peroxides)Oxygen-containing derivatives (e.g., hydroxylated compounds)

Research Findings and Implications

  • Structure–Activity Relationships : Modifications such as dichlorophenyl substitution enhance κ-opioid receptor affinity and reduce side effects .

  • Signaling Bias : Derivatives like IC-199,441 exhibit biased signaling (e.g., β-arrestin2 recruitment), influencing therapeutic outcomes .

  • Metabolic Stability : Pyridine analogues (e.g., compound 3 ) improve solubility and reduce promiscuity, critical for drug development .

Comparative Analysis of Reaction Strategies

StrategyAdvantagesLimitations
Amide CouplingHigh yield, preserves receptor selectivityRequires precise control of coupling agents
Bioisosteric ReplacementImproves pharmacokineticsMay alter receptor binding profiles
OxidationEnhances stabilityPotential for unintended functional group modifications

Scientific Research Applications

N-MPPP Hydrochloride acts primarily as a selective kappa (κ) opioid receptor agonist. Its binding profile shows no significant interaction with the mu (μ) or delta (δ) opioid receptors, which distinguishes it from other opioid compounds. This selectivity is crucial for its potential therapeutic applications, particularly in pain management and neuropharmacology.

Therapeutic Applications

  • Pain Management
    • N-MPPP Hydrochloride has been investigated for its analgesic properties. Its selective action on κ receptors may provide pain relief while minimizing the side effects commonly associated with mu receptor agonists, such as respiratory depression and addiction.
  • Neurological Research
    • The compound's unique receptor profile makes it a valuable tool in neuropharmacological studies. Research indicates that κ agonists can modulate mood and affective states, suggesting potential applications in treating mood disorders and anxiety.
  • Addiction Studies
    • Given its selective binding properties, N-MPPP Hydrochloride is being explored for its role in addiction research. Its ability to activate κ receptors without affecting μ receptors may provide insights into developing treatments for substance use disorders.

Case Study 1: Analgesic Efficacy

A study conducted by Weerawarna et al. demonstrated that N-MPPP Hydrochloride exhibits significant analgesic effects in animal models. The results indicated that the compound effectively reduced pain responses without the typical side effects associated with traditional opioids .

Case Study 2: Mood Regulation

In a separate investigation, researchers explored the effects of κ agonists on mood regulation. The findings suggested that N-MPPP Hydrochloride could potentially alleviate symptoms of depression by modulating neurotransmitter systems involved in mood regulation .

Summary of Findings

Application AreaFindingsReferences
Pain ManagementEffective analgesic properties with fewer side effects compared to mu agonists
Neurological ResearchPotential for mood regulation and anxiety treatment
Addiction StudiesInsights into non-addictive pain relief options

Mechanism of Action

The compound exerts its effects primarily through its interaction with κ opioid receptors. Upon binding to these receptors, it modulates the activity of various signaling pathways, leading to physiological and pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of KOR Ligands

Compound Key Structural Features
Target Compound Dichlorophenyl, (1S)-pyrrolidinyl ethyl, methyl group
ICI-199,441 Dichlorophenyl substitution, (1S)-ethylpyrrolidinyl backbone
U-50,488 Trans-cyclohexyl group, benzeneacetamide core
DIPPA 3-Isothiocyanate substitution, dichlorophenyl group

Table 2: Pharmacological Profiles

Compound Receptor Activity Potency vs U-50,488 Selectivity Functional Effects
Target Compound KOR Agonist 146-fold higher High KOR Analgesia, diuresis
ICI-199,441 KOR Agonist Equivalent High KOR Analgesia
U-50,488 KOR Agonist Baseline (1x) Moderate Analgesia, sedation, diuresis
DIPPA KOR Antagonist N/A High KOR Long-lasting antagonism

Key Differences and Mechanisms

  • Agonist vs Antagonist Activity : The target compound and ICI-199,441 act as agonists, while DIPPA (structurally similar but with an isothiocyanate group) binds irreversibly as an antagonist . The isothiocyanate moiety in DIPPA enables covalent interaction with KOR, blocking downstream signaling .
  • Potency : The target compound’s dichlorophenyl substitution enhances KOR affinity compared to U-50,488, which lacks this group .
  • Stereochemistry : The (1S) configuration in the target compound and ICI-199,441 is essential for high activity; enantiomers with (1R) configurations show reduced efficacy .

Functional and Therapeutic Implications

  • Analgesia : The target compound and U-50,488 both induce analgesia, but the former’s potency makes it more suitable for studying KOR-specific pain pathways .
  • Diuresis : Like U-50,488, the target compound likely promotes diuresis via KOR-mediated inhibition of antidiuretic hormone (). DIPPA, as an antagonist, blocks this effect .
  • Neuropsychiatric Effects : DIPPA has been used to study anxiety-like behavior in rodent models, highlighting its utility in probing KOR’s role in stress responses .

Q & A

Q. What are the primary methods for synthesizing N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride with enantiomeric purity?

The synthesis typically involves chiral resolution or asymmetric catalysis to ensure enantiomeric purity. For example:

  • Enantiomer-specific synthesis : A method described in a patent (CN1310884 C) uses palladium-catalyzed hydrogenation and chiral intermediates to produce the (1S)-configured compound .
  • Purification : Silica gel column chromatography followed by recrystallization from ethyl acetate/hexane is used to isolate the hydrochloride salt (yield: 94%, purity: ≥99%) .
  • Analytical validation : NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and mass spectrometry (MS) confirm structural identity and purity .

Q. How can researchers confirm the compound’s identity and purity in a laboratory setting?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.4 ppm), pyrrolidinyl methylene (δ 2.5–3.0 ppm), and methyl groups (δ 1.2–1.5 ppm) are key diagnostic signals .
    • High-resolution MS : Expected molecular ion [M+H]⁺ at m/z 423.25 (C₂₄H₃₁N₂O·HCl) .
  • Chiral HPLC : To verify enantiomeric purity (>99% ee) using a Chiralpak AD-H column .

Q. What is the compound’s primary biological target, and how is its potency quantified?

  • Target : κ-opioid receptor (KOR), with 146-fold higher in vitro potency than U-50488 .
  • Assays :
    • Radioligand binding : Displacement of [³H]diprenorphine in CHO-K1 cells expressing human KOR (IC₅₀: 0.8 nM) .
    • Functional assays : Inhibition of cAMP accumulation (EC₅₀: 1.2 nM) .

Advanced Research Questions

Q. How does the compound’s structural conformation influence its selectivity for KOR over other opioid receptors?

  • Key structural features :

    • The (1S)-phenyl-pyrrolidinyl ethyl group induces a binding pose that favors KOR’s hydrophobic pocket .
    • The N-methylacetamide moiety reduces μ-opioid receptor (MOR) affinity by 1,000-fold compared to KOR .
  • Comparative data :

    ReceptorIC₅₀ (nM)Selectivity vs. KOR
    KOR0.81x
    MOR8001,000x
    DOR450562x
    Source: .

Q. What experimental designs are recommended to address discrepancies in in vivo efficacy data?

  • Common pitfalls : Variability in bioavailability due to formulation (e.g., saline vs. DMSO solubility) or species differences (e.g., murine vs. primate KOR).
  • Solutions :
    • Dose-response curves : Use multiple solvents (e.g., 10% β-cyclodextrin) to ensure consistent absorption .
    • Control groups : Include KOR knockout models to confirm target specificity .
    • Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS .

Q. How can researchers optimize chiral synthesis to minimize racemization during scale-up?

  • Critical steps :
    • Avoid prolonged exposure to acidic/basic conditions during amide bond formation .
    • Use low-temperature (0–5°C) hydrogenation with Pd/C to preserve stereochemistry .
  • Quality control : Monitor enantiomeric ratio dynamically via inline chiral HPLC .

Q. What strategies resolve contradictions in reported KOR-mediated signaling pathways (e.g., G protein vs. β-arrestin bias)?

  • Approaches :

    • Pathway-specific assays : Compare ERK1/2 phosphorylation (G protein-dependent) vs. β-arrestin recruitment (TRUPATH system) .
    • Bias quantification : Calculate ΔΔlog(τ/KA) to determine signaling bias .
  • Example data :

    PathwayEfficacy (Emax)Bias Factor
    Gαi/o activation100%1x
    β-arrestin-230%0.3x
    Source: .

Methodological Guidance

Q. What are best practices for handling the compound in in vitro assays to ensure stability?

  • Storage : Lyophilized powder at -20°C (stable for >2 years); reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
  • Buffer compatibility : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to prevent aggregation .

Q. How should researchers design studies to differentiate KOR agonist effects from off-target neurotransmitter systems?

  • Multiplex assays : Screen against a panel of 168 GPCRs (e.g., Eurofins Cerep) at 10 μM .
  • Cross-validation : Combine genetic (siRNA knockdown) and pharmacological (nor-BNI antagonism) approaches .

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